2-((Tert-butoxycarbonyl)amino)-3-methylhexanoic acid
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Overview
Description
2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, making it suitable for reactions that require the presence of oxidizing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol at low temperatures is often used.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are typical reagents for Boc deprotection.
Major Products:
Oxidation: The major products depend on the specific substrate and conditions used.
Reduction: Chiral β-hydroxy acids are common products.
Substitution: The primary product is the free amine after Boc deprotection.
Scientific Research Applications
2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID primarily involves its role as a protecting group. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Used in the synthesis of chiral β-hydroxy acids.
2-[(tert-Butoxycarbonyl)amino]-4-methoxybutanoic acid: Another Boc-protected amino acid derivative.
tert-Butyl carbamate: A simpler Boc-protected amine.
Uniqueness: 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID is unique due to its specific structure, which combines the Boc protecting group with a hexanoic acid backbone. This combination provides a balance of stability and reactivity, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C12H23NO4 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8(2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
WOVIWXWXCDBITC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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